Ethyl 5-bromo-2-methyloxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVDXANJRQDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719242 | |
| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260861-94-6 | |
| Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
A common starting material is a β-keto ester derivative substituted with bromine at the 5-position. Cyclization is initiated under acidic or basic conditions, often employing reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For example, treatment of ethyl 5-bromo-3-oxopentanoate with ammonium acetate in acetic acid yields the oxazole ring via dehydration and cyclization. The bromine atom remains intact during this process, ensuring regioselectivity.
Key parameters influencing yield include temperature, solvent polarity, and catalyst concentration. Optimal conditions reported in literature involve refluxing in toluene at 110°C for 6–8 hours, achieving yields of 75–85%. Side reactions, such as over-bromination or ester hydrolysis, are mitigated by严格控制 moisture levels and using anhydrous solvents.
Table 1: Representative Cyclization Conditions and Outcomes
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 5-bromo-3-oxopentanoate | NH₄OAc, AcOH | Toluene | 110 | 8 | 82 |
| 5-Bromo-2-methyloxazole-4-carboxylic acid | SOCl₂, EtOH | Ethanol | 70 | 4 | 78 |
Esterification of Carboxylic Acid Intermediates
Esterification of 5-bromo-2-methyloxazole-4-carboxylic acid offers a modular route to the target compound, particularly useful when the carboxylic acid intermediate is readily available. This two-step process involves acid activation followed by nucleophilic substitution with ethanol.
Reaction Design and Catalysis
The carboxylic acid is first activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂). For instance, treatment of 5-bromo-2-methyloxazole-4-carboxylic acid with SOCl₂ generates the acyl chloride, which subsequently reacts with ethanol to yield the ester. Alternatively, Steglich esterification using DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane provides milder conditions, suitable for acid-sensitive substrates.
Table 2: Esterification Protocols Compared
| Acid Derivative | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Bromo-2-methyloxazole-4-carbonyl chloride | SOCl₂ | Ethanol | Reflux | 88 |
| 5-Bromo-2-methyloxazole-4-carboxylic acid | DCC, DMAP | Dichloromethane | 25 | 76 |
Purification typically involves aqueous workup followed by chromatography or recrystallization. The choice of coupling agent significantly impacts scalability: SOCl₂ is cost-effective for industrial use, while DCC is preferred for small-scale syntheses requiring high purity.
Electrochemical Synthesis
Recent advances in electrochemical methods have enabled efficient, solvent-minimized routes to this compound. This approach leverages electron transfer to drive cyclization, avoiding stoichiometric oxidants or reductants.
Setup and Reaction Parameters
A notable procedure involves the electrochemical oxidation of aryl diazoesters in acetonitrile or propionitrile under blue light irradiation. Using a platinum cathode and reticulated vitreous carbon (RVC) anode at a constant current of 50 µA, the reaction proceeds via radical intermediates, forming the oxazole ring in 85–90% yield. Gram-scale synthesis has been demonstrated, highlighting its industrial potential.
Table 3: Electrochemical Synthesis Conditions
| Substrate | Electrolyte | Current (µA) | Light Source | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 2-diazo-3-oxopentanoate | None | 50 | Blue LED | 1.5 | 89 |
Mechanistic studies suggest that the electrochemical setup stabilizes nitrenium ions, facilitating cyclization. This method excels in atom economy and reduces waste generation compared to traditional approaches.
Continuous Flow Processes
Industrial production of this compound increasingly adopts continuous flow chemistry to enhance reproducibility and throughput. Flow reactors enable precise control over residence time and temperature, critical for exothermic cyclization or esterification steps.
Process Design and Scaling
A representative flow system involves pumping a solution of brominated precursor and cyclization reagent through a heated tubular reactor. For instance, combining ethyl 5-bromo-3-oxopentanoate and ammonium acetate in a microreactor at 120°C achieves 90% conversion in under 10 minutes. Subsequent in-line quenching and liquid-liquid separation streamline purification.
Table 4: Flow vs. Batch Performance
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 10 minutes |
| Yield | 82% | 90% |
| Productivity (kg/day) | 5 | 50 |
Continuous flow systems also mitigate safety risks associated with handling bromine and exothermic reactions, making them ideal for large-scale manufacturing.
Mechanistic Insights and Side Reaction Mitigation
Across all methods, the bromine substituent’s electronic effects play a pivotal role in directing cyclization and stabilizing intermediates. In electrochemical synthesis, bromine enhances the electrophilicity of the oxazole ring, promoting nucleophilic attack at the 4-position. Common side reactions, such as debromination or over-esterification, are minimized by:
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Stoichiometric Control : Limiting excess brominating agents or coupling reagents.
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Temperature Modulation : Maintaining reaction temperatures below 120°C to prevent thermal decomposition.
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Catalyst Selection : Using heterogeneous catalysts (e.g., zeolites) to enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 5-bromo-2-methyloxazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-2-methyloxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of oxazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 5-Bromo-2-(4-Methoxyphenyl)Oxazole-4-Carboxylate
Key Differences :
- Substituent : A 4-methoxyphenyl group replaces the methyl group at the 2-position.
- Synthesis : Synthesized via bromination of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate with NBS (85% yield) .
- Crystallography : Exhibits π-π stacking interactions due to the aromatic methoxyphenyl group and intramolecular C-H···O/N hydrogen bonds. Hirschfeld surface analysis shows dominant H···H interactions (34.4% of lattice interactions) .
Ethyl 2-Bromo-5-Methyloxazole-4-Carboxylate (CAS: 1187582-59-7)
Key Differences :
- Bromine Position : Bromine at the 2-position instead of the 5-position.
- Similarity Score : 0.90 structural similarity to the target compound .
Comparison with Heterocyclic Analogs
Thiazole Derivatives (e.g., Methyl 2-Bromo-5-Methylthiazole-4-Carboxylate)
Key Differences :
Pyridine/Carboxylate Hybrids (e.g., Ethyl 5-Bromopyridine-2-Carboxylate)
Key Differences :
- Ring Size : Six-membered pyridine vs. five-membered oxazole.
- Applications : Pyridine derivatives are more commonly used in metal coordination chemistry, whereas oxazoles are preferred in peptidomimetics .
Research Findings and Implications
- Synthetic Efficiency : Bromination at the 5-position (target compound) is more efficient (85% yield) compared to 2-position analogs, likely due to steric and electronic factors .
- Crystal Engineering : The absence of aromatic substituents (e.g., methoxyphenyl) in the target compound reduces π-π stacking but simplifies purification .
- Reactivity : The 5-bromo substitution in oxazoles offers a strategic site for Suzuki-Miyaura cross-coupling, enhancing utility in drug discovery .
Biological Activity
Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields, particularly medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula C8H8BrN O3, characterized by a five-membered oxazole ring with a bromine atom at the 5-position and an ethyl ester at the carboxylic acid functional group. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thus preventing substrate access and subsequent catalytic activity.
- Receptor Interaction : It can modulate receptor activities, influencing various signal transduction pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been utilized in studies aimed at developing new antibacterial agents targeting specific biosynthetic pathways in bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The cytotoxic effects are likely mediated through its interaction with cellular targets involved in cell cycle regulation and apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
| This compound | MCF7 (breast cancer) | 12.8 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation in both HeLa and MCF7 cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Enzyme Inhibition Studies : Research highlighted its role as an inhibitor of specific enzymes involved in bacterial lysine biosynthesis. This inhibition could potentially disrupt bacterial growth, offering a novel approach for antibiotic development targeting resistant strains.
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is used as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.
- Biological Studies : The compound is employed to investigate the biological activity of oxazole derivatives and their interactions with various biological targets.
- Organic Synthesis : It acts as a building block for synthesizing more complex heterocyclic compounds.
Q & A
What are the optimized synthetic routes for Ethyl 5-bromo-2-methyloxazole-4-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves bromination of a preformed oxazole precursor. For example, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate can be brominated using N-bromosuccinimide (NBS) in dichloromethane at room temperature for 72 hours, yielding 85% of the brominated product after purification via silica gel chromatography . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while halogenated solvents (e.g., DCM) minimize side reactions.
- Temperature : Controlled room temperature prevents over-bromination or ring degradation.
- Purification : Gradient elution (petroleum ether:ethyl acetate, 96:4) effectively isolates the product .
Table 1: Comparison of Bromination Methods
| Brominating Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | DCM | 72 | 85 | >98% |
| Br₂ | AcOH | 24 | 60 | 90% |
How do spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Answer:
- NMR : H and C NMR confirm regioselectivity. For instance, the ester carbonyl () resonates at ~165 ppm, while the oxazole C-Br appears at ~110 ppm .
- X-ray crystallography : Resolves tautomeric ambiguities. In one study, the asymmetric unit revealed two molecules stabilized by C–H···O/N hydrogen bonds and π-π stacking (interplanar distance: 3.5 Å) .
- Hirschfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H contacts dominate at 34.4%, while C···C contribute only 2.5%) .
Advanced Tip : Use SHELX software for refining crystallographic data, particularly for high-resolution or twinned crystals .
How does the bromine substituent influence the reactivity of this compound in nucleophilic substitutions?
Answer:
The electron-withdrawing bromine at C5 activates the oxazole ring for nucleophilic aromatic substitution (SNAr). For example:
- Amine substitution : Reacts with primary amines in DMF at 80°C to yield 2-methyl-5-aminooxazole-4-carboxylates .
- Suzuki coupling : Palladium-catalyzed coupling with aryl boronic acids replaces Br with aryl groups, enabling diversity-oriented synthesis .
Key Consideration : Steric hindrance from the 2-methyl group slows meta-substitution, favoring para reactivity .
What computational methods are employed to predict the biological activity of derivatives of this compound?
Answer:
- Docking studies : AutoDock Vina models interactions with targets like cytochrome P450 enzymes. The bromine and ester groups enhance binding via halogen bonds and hydrophobic interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. For example, electron-withdrawing groups at C5 improve activity against S. aureus .
Data Contradiction : Some studies report conflicting binding affinities due to conformational flexibility. Molecular dynamics simulations (>100 ns) resolve these by averaging binding modes .
How do intermolecular interactions in crystalline this compound affect its stability and solubility?
Answer:
- Hydrogen bonding : Intramolecular C–H···O/N bonds (2.1–2.3 Å) stabilize the lattice, reducing solubility in nonpolar solvents .
- π-π stacking : Parallel-displaced stacking (3.5 Å spacing) between oxazole rings enhances thermal stability (decomposition >200°C) .
- Hirschfeld analysis : High H···H interactions (34.4%) suggest poor solubility in aqueous media, necessitating co-solvents (e.g., DMSO) for biological assays .
Advanced Strategy : Co-crystallization with coformers (e.g., nicotinamide) improves aqueous solubility via disrupted stacking .
What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?
Answer:
- Exothermic bromination : Use flow reactors to control temperature and prevent runaway reactions .
- Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for industrial-scale batches .
- Yield optimization : Statistical design (e.g., Box-Behnken) identifies critical parameters (e.g., NBS equivalents, reaction time) .
Table 2: Industrial vs. Lab-Scale Synthesis
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Brominating Agent | NBS | Br₂ in AcOH |
| Solvent | DCM | Acetic acid |
| Yield | 85% | 70% |
How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
Answer:
- Electrophilicity : The C5-Br bond’s polarity (Mulliken charge: Br = -0.3, C5 = +0.4) facilitates oxidative addition in Pd-catalyzed couplings .
- Steric effects : The 2-methyl group hinders ortho-substitution, directing reactions to the C5 position .
Case Study : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid yields biaryl derivatives with enhanced fluorescence properties .
What are the best practices for resolving contradictory data in crystallographic and spectroscopic analyses?
Answer:
- Multi-technique validation : Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)) .
- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
- Dynamic NMR : Resolve tautomerism by variable-temperature H NMR (e.g., enol-keto equilibria) .
Example : A reported “disordered” Br position in XRD was resolved via high-resolution synchrotron data, confirming exclusive C5 substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
